molecular formula C10H14O3 B1589368 1-(Dimethoxymethyl)-3-methoxybenzene CAS No. 59276-28-7

1-(Dimethoxymethyl)-3-methoxybenzene

Cat. No.: B1589368
CAS No.: 59276-28-7
M. Wt: 182.22 g/mol
InChI Key: YSTFLDJXILLWCF-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-3-methoxybenzene is an organic compound with the molecular formula C10H14O3. It is a derivative of benzene, where the benzene ring is substituted with a dimethoxymethyl group at the first position and a methoxy group at the third position. This compound is part of a broader class of aromatic compounds known for their stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-3-methoxybenzene typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with formaldehyde and methanol in the presence of an acid catalyst. This process involves the formation of a dimethoxymethyl group through the reaction of formaldehyde with methanol, followed by its attachment to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or hydrochloric acid are often employed to facilitate the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methoxy groups can be converted to hydroxyl groups or further oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxy groups to methyl groups or hydrogen atoms.

    Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the benzene ring can be replaced by other substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

  • Oxidation can yield compounds like benzene-1,3-dicarboxylic acid.
  • Reduction can produce compounds like benzene, 1-(methyl)-3-methoxy-.
  • Substitution can result in various halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

1-(Dimethoxymethyl)-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethoxymethyl)-3-methoxybenzene involves its interaction with various molecular targets. The dimethoxymethyl and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • Benzene, 1-(dimethoxymethyl)-4-methoxy-
  • Benzene, 1-(dimethoxymethyl)-2-methoxy-
  • Benzene, 1-(dimethoxymethyl)-3-ethoxy-

Comparison: 1-(Dimethoxymethyl)-3-methoxybenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different physical properties such as boiling point, solubility, and melting point. Additionally, the specific arrangement of substituents can affect its interaction with biological targets, leading to distinct pharmacological profiles.

Properties

IUPAC Name

1-(dimethoxymethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-11-9-6-4-5-8(7-9)10(12-2)13-3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTFLDJXILLWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448024
Record name Benzene, 1-(dimethoxymethyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59276-28-7
Record name Benzene, 1-(dimethoxymethyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Anisaldehyde (204.3 g, 1.5 mol) was placed in a 1 liter flask under an argon atmosphere. Trimethyl orthoformate (191 g, 1.8 mol) was added quickly, followed by 150 ml anhydrous methanol. Amberlyst XN-1010 resin (2.1 g, Aldrich Chemical Co.), which had been previously boiled with methanol was added. The mixture was stirred at room temperature for 22 hours with the exclusion of moisture. Sodium bicarbonate (1.5 g) was added with stirring. After 20 minutes the mixture was filtered under vacuum into a 2 liter flask which was placed on the rotory evaporator with the water bath temperature at 40° C. Over 30 minutes the bath was heated to 80° to produce a clear, colorless oil. With magnetic stirring, the oil was pumped at 65° under vacuum (2 mm Hg) for 30 minutes. The resulting product weighted 272.5 g (99.8%). I.R. (near, cm-1): 2935, 2824, 1598, 1584, 1350, 1258, 1100, 1050, 984, 772. 1HNMR (400 MHz, CDCl3) δ 3.33 (6H, s, OCH3); 3.81 (3H, s, ArOCH3); 5.35 (1H, s, ArCH(OCH3)2 ; 6.87 (1H, br d, 8.1 Hz); 7.00-7.03 (2H, m); 7.27 (1H, t, 8.1 Hz). These data indicated that the product was pure enough for use in the next step and were consistent with the following structure: ##STR27##
Quantity
204.3 g
Type
reactant
Reaction Step One
Quantity
191 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ArCH(OCH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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